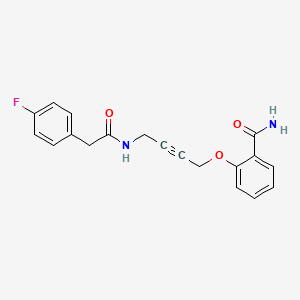

2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and related compounds, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of coupling reagents and protective groups to facilitate the formation of amide bonds. For instance, OxymaPure in combination with DIC has been shown to be an efficient reagent for synthesizing a series of α-ketoamide derivatives, which are structurally related to the compound of interest . This suggests that a similar approach could potentially be used for the synthesis of "this compound," with modifications to the starting materials and reaction conditions to accommodate the unique structural features of the target molecule.

Molecular Structure Analysis

X-ray diffraction and DFT calculations are common techniques used to determine the molecular structure of benzamide derivatives . These methods can provide detailed information about the crystal system, lattice constants, and molecular geometry. For the compound , similar analytical techniques could be employed to elucidate its molecular structure, including bond lengths, angles, and conformation.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that involve the amide functional group. The reactivity of such compounds can be influenced by substituents on the benzene ring or the amide nitrogen. For example, the presence of electron-withdrawing or electron-donating groups can affect the molecule's reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions . The specific functional groups present in "this compound" would dictate its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of halogen atoms, like fluorine, can affect the compound's lipophilicity and potentially its biological activity . Additionally, the molecular electrostatic potential (MEP) and frontier molecular orbitals, such as HOMO and LUMO, can provide insights into the chemical reactivity and interaction of the compound with other molecules . These properties are crucial for understanding the behavior of the compound under different conditions and in various applications.

Aplicaciones Científicas De Investigación

Fluorinating Agents and Synthesis Techniques

Research highlights the use of alkali metal fluorides like potassium and cesium fluoride as efficient agents for the enantiocontrolled synthesis of fluorinated compounds, including 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes. These methodologies provide a foundation for the development of novel fluorinated derivatives, including compounds structurally related to 2-((4-(2-(4-Fluorophenyl)acetamido)but-2-yn-1-yl)oxy)benzamide (Fritz-Langhals, 1994).

Fluorescent Dyes and Ligands

The acyl substitution effect on fluorescent properties of certain analogs, including benzamide derivatives, has been studied to understand the modulation of fluorescence color and intensity. This research aids in designing new fluorophores based on structural analogs of the compound (Hirano et al., 2012).

Antagonist Binding Site Mapping

Studies have developed non-peptidic photoactivatable antagonists, such as certain benzamide derivatives, for mapping antagonist binding sites on receptors, demonstrating the compound's potential in receptor-based research (Kersey et al., 1996).

Antimicrobial and Docking Studies

Novel synthetic pathways have been explored to create derivatives with potential antimicrobial properties. These studies include the synthesis, characterization, and evaluation of various benzamide derivatives, offering insights into their biological activity and interactions with microbial targets (Talupur et al., 2021).

Antiprion Agents

Research into benzamide derivatives has identified compounds with significant binding affinity for prion proteins, suggesting a potential therapeutic application against prion diseases. This line of research opens avenues for developing treatments based on the structural framework of benzamide and its derivatives (Fiorino et al., 2012).

X-ray Crystallography

The synthesis and structural analysis of benzamide derivatives through X-ray crystallography enhance understanding of their molecular configurations, aiding in the design of compounds with specific properties (Deng et al., 2014).

Propiedades

IUPAC Name |

2-[4-[[2-(4-fluorophenyl)acetyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c20-15-9-7-14(8-10-15)13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCHIOXYNQYPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2522099.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)

![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)

![3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522113.png)